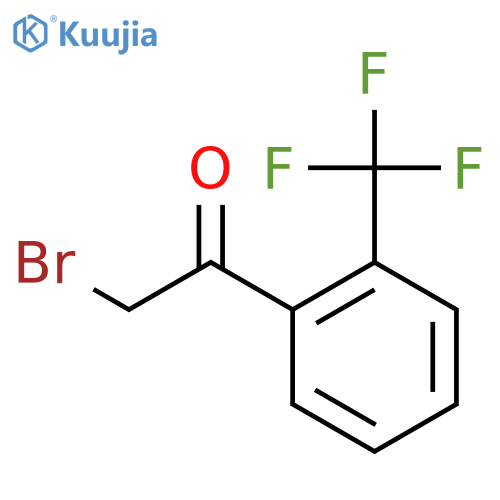Cas no 54109-16-9 (2-(Trifluoromethyl)phenacyl bromide)
2-(トリフルオロメチル)フェナシルブロミドは、有機合成において有用なハロゲン化剤です。分子式C9H6BrF3Oで表され、特にフェナシル基導入反応において高い反応性を示します。トリフルオロメチル基の強力な電子吸引性により、求電子性が増大し、さまざまな求核試薬との反応が促進されます。この化合物は医薬品中間体や機能性材料の合成に応用可能で、高い純度と安定性が特徴です。取り扱いには適切な保護具が必要ですが、乾燥条件下で長期保存が可能な点も利点です。

54109-16-9 structure
商品名:2-(Trifluoromethyl)phenacyl bromide
CAS番号:54109-16-9
MF:C9H6BrF3O
メガワット:267.042552471161
MDL:MFCD03094304
CID:841325
PubChem ID:253660608
2-(Trifluoromethyl)phenacyl bromide 化学的及び物理的性質
名前と識別子
-
- 2-Bromo-1-[2-(trifluoromethyl)phenyl]-1-ethanone
- 2'-(TRIFLUOROMETHYL)PHENACYL BROMIDE
- 2-(TRIFLUOROMETHYL)PHENACYL BROMIDE
- 2-Bromo-2'-(trifluoromethyl)acetophenone
- 2-(trifluoromethtl)phenacyl bromide
- 2-Bromo-1-(2-trifluoromethyl-phenyl)-ethanone
- 2-bromo-1-[2-(trifluoromethyl)phenyl]ethanone
- 2-Bromo-1-(2-trifluoromethylphenyl)ethanone
- 2-bromo-1-[2-(trifluoromethyl)phenyl]ethan-1-one
- 2-BROMO-1-(2-(TRIFLUOROMETHYL)PHENYL)ETHANONE
- Ethanone, 2-bromo-1-[2-(trifluoromethyl)phenyl]-
- 2-trifluoromethyphenacyl bromide
- 2-trifluoromethylphenacyl bromide
- 2-trifluoromethyl phenac
- 2-(Trifluoromethyl)phenacyl bromide
-
- MDL: MFCD03094304
- インチ: 1S/C9H6BrF3O/c10-5-8(14)6-3-1-2-4-7(6)9(11,12)13/h1-4H,5H2
- InChIKey: KWZCBMKXNYOQAK-UHFFFAOYSA-N
- ほほえんだ: BrC([H])([H])C(C1=C([H])C([H])=C([H])C([H])=C1C(F)(F)F)=O
計算された属性
- せいみつぶんしりょう: 265.95500
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 215
- トポロジー分子極性表面積: 17.1
じっけんとくせい
- 密度みつど: 1.592±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 28.0 to 32.0 deg-C
- ふってん: 257.8±40.0 ºC (760 Torr),
- フラッシュポイント: 109.7±27.3 ºC,
- ようかいど: 極微溶性(0.21 g/l)(25ºC)、
- すいようせい: Slightly soluble in water.
- PSA: 17.07000
- LogP: 3.28300
2-(Trifluoromethyl)phenacyl bromide セキュリティ情報
-
記号:


- ヒント:あぶない
- 危害声明: H290-H302+H312+H332-H314
- 警告文: P234-P260-P264-P270-P271-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P390-P405-P406-P501
- 危険物輸送番号:UN 1759
- 危険カテゴリコード: R34
- セキュリティの説明: S26-S36/37/39-S45
-
危険物標識:

- セキュリティ用語:S26;S36/37/39;S45
- 危険レベル:IRRITANT
- ちょぞうじょうけん:0-10°C
- リスク用語:R34
- 包装グループ:III
2-(Trifluoromethyl)phenacyl bromide 税関データ
- 税関コード:2914700090
- 税関データ:
中国税関番号:
2914700090概要:
2914700090他のケトン及びキノンのハロゲン化/スルホン化誘導体(硝化及び亜硝化誘導体を含む)。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、アセトン申告包装
要約:
HS:291470090ケトンとキノンのハロゲン化、スルホン化、硝化または亜硝化誘導体、その他の酸素機能の有無にかかわらず税金還付率:9.0%監督管理条件:無付加価値税:17.0%最恵国待遇関税:5.5%一般関税:30.0%
2-(Trifluoromethyl)phenacyl bromide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-80276-0.05g |
2-bromo-1-[2-(trifluoromethyl)phenyl]ethan-1-one |
54109-16-9 | 95% | 0.05g |
$19.0 | 2023-02-12 | |
| eNovation Chemicals LLC | D297143-25g |
2-Bromo-1-[2-(trifluoromethyl)phenyl]-1-ethanone |
54109-16-9 | 97% | 25g |
$700 | 2023-09-02 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H32032-1g |
2-Bromo-2'-(trifluoromethyl)acetophenone, 97% |
54109-16-9 | 97% | 1g |
¥2674.00 | 2023-03-09 | |
| Enamine | EN300-80276-1.0g |
2-bromo-1-[2-(trifluoromethyl)phenyl]ethan-1-one |
54109-16-9 | 95% | 1.0g |
$69.0 | 2023-02-12 | |
| eNovation Chemicals LLC | D520002-5g |
2-BroMo-1-[2-(trifluoroMethyl)phenyl]-1-ethanone |
54109-16-9 | 97% | 5g |
$695 | 2024-05-24 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R023911-1g |
2-(Trifluoromethyl)phenacyl bromide |
54109-16-9 | 97% | 1g |
¥178 | 2024-05-22 | |
| TRC | T895688-500mg |
2-(Trifluoromethyl)phenacyl Bromide |
54109-16-9 | 500mg |
$ 115.00 | 2022-06-02 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B4797-1g |
2-(Trifluoromethyl)phenacyl bromide |
54109-16-9 | 98.0%(GC) | 1g |
¥470.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DT544-200mg |
2-(Trifluoromethyl)phenacyl bromide |
54109-16-9 | 98% | 200mg |
172.0CNY | 2021-08-12 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R023911-250mg |
2-(Trifluoromethyl)phenacyl bromide |
54109-16-9 | 97% | 250mg |
¥374 | 2024-05-22 |
2-(Trifluoromethyl)phenacyl bromide 関連文献
-
Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085
-
Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073
54109-16-9 (2-(Trifluoromethyl)phenacyl bromide) 関連製品
- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)
- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)
- 111362-50-6(5-Amino-2-chlorobenzamide)
- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)
- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)
- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)
- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)
- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)
- 93951-82-7(2,4,5-Trichlorophenol-d2)
- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)
推奨される供給者
Amadis Chemical Company Limited
(CAS:54109-16-9)2-(Trifluoromethyl)phenacyl bromide

清らかである:99%/99%
はかる:5g/10g
価格 ($):182.0/318.0